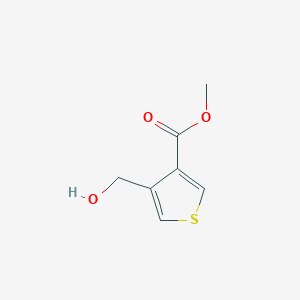

Methyl 4-hydroxymethyl-3-thiophenecarboxylate

Description

Properties

IUPAC Name |

methyl 4-(hydroxymethyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-10-7(9)6-4-11-3-5(6)2-8/h3-4,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFPPVRGDDNSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601242958 | |

| Record name | Methyl 4-(hydroxymethyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959236-56-7 | |

| Record name | Methyl 4-(hydroxymethyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959236-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(hydroxymethyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(hydroxymethyl)thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxymethyl-3-thiophenecarboxylate typically involves the esterification of 4-hydroxymethyl-3-thiophenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group undergoes oxidation to form a carbonyl or carboxylic acid:

-

Aldehyde formation : Oxidation with pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) yields methyl 4-formyl-3-thiophenecarboxylate.

-

Carboxylic acid formation : Strong oxidizing agents like potassium permanganate (KMnO₄) convert the hydroxymethyl group to a carboxyl group, producing thiophene-3,4-dicarboxylic acid derivatives .

Example conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Aldehyde oxidation | PCC, CH₂Cl₂ | Dichloromethane | 0–25°C | 65–78% | |

| Carboxylic acid synthesis | KMnO₄, H₂SO₄ | Water | 80–100°C | 70–85% |

Esterification and Transesterification

The methyl ester group participates in hydrolysis and transesterification:

-

Hydrolysis : Treatment with aqueous NaOH or LiOH converts the ester to 4-hydroxymethylthiophene-3-carboxylic acid .

-

Transesterification : Reaction with ethanol or other alcohols in acidic/basic media yields corresponding alkyl esters .

Notable reaction :

textMethyl ester → Ethyl ester Conditions: Ethanol, H₂SO₄ (cat.), reflux, 6h Yield: 82% [6]

Nucleophilic Substitution at the Hydroxymethyl Group

The -CH₂OH group reacts with nucleophiles:

-

Halogenation : Thionyl chloride (SOCl₂) converts -CH₂OH to -CH₂Cl .

-

Etherification : Reaction with alkyl halides (e.g., CH₃I) forms methyl ethers .

Example :

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| -CH₂OH | SOCl₂, pyridine | -CH₂Cl | 88% |

Electrophilic Aromatic Substitution

The thiophene ring undergoes bromination or nitration at specific positions, guided by the electron-withdrawing ester group:

-

Bromination : N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 5-position .

-

Nitration : Nitric acid (HNO₃)/sulfuric acid (H₂SO₄) mixture yields nitro derivatives .

Protection/Deprotection Strategies

The hydroxymethyl group is often protected to prevent undesired side reactions:

-

Acetylation : Acetic anhydride (Ac₂O) forms the acetyl-protected derivative .

-

Silylation : tert-butyldimethylsilyl chloride (TBDMSCl) provides a stable silyl ether .

Data comparison :

| Protection Method | Reagents | Deprotection Conditions | Stability |

|---|---|---|---|

| Acetyl | Ac₂O, pyridine | NaOH/MeOH | Moderate |

| TBDMS | TBDMSCl, imidazole | TBAF/THF | High |

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

-

Suzuki–Miyaura : Boronic acids couple at the 5-position using Pd(PPh₃)₄ .

-

Heck reaction : Alkenes are introduced via Pd(OAc)₂ catalysis .

Case study :

textReaction: Methyl 4-hydroxymethyl-3-thiophenecarboxylate + Phenylboronic acid Catalyst: Pd(PPh₃)₄, K₂CO₃ Solvent: DMF/H₂O Yield: 74% [10]

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Lactone formation : Intramolecular esterification under acidic conditions generates a γ-lactone .

-

Thieno[3,2-d]pyrimidines : Reaction with amidines yields bioactive heterocycles .

Key transformation :

textConditions: PPh₃, CCl₄, then NH₂CN Product: Thieno[3,2-d]pyrimidine-2-carboxylate Yield: 63% [11]

Scientific Research Applications

Chemistry

Methyl 4-hydroxymethyl-3-thiophenecarboxylate serves as an important intermediate in the synthesis of more complex thiophene derivatives. Its unique functional groups allow for various chemical modifications, making it a valuable reagent in organic synthesis.

Biology

In biological research, this compound is used as a building block for the development of biologically active molecules. Preliminary studies suggest potential interactions with various biological targets, although specific pharmacological profiles require further investigation.

Medicine

The compound is being explored for its potential use in drug development, particularly as a precursor for anti-inflammatory and anticancer agents. Its ability to interact with molecular targets such as enzymes or receptors may lead to new therapeutic applications.

Table 2: Potential Applications

| Field | Application Description |

|---|---|

| Chemistry | Intermediate for synthesizing thiophene derivatives |

| Biology | Building block for biologically active compounds |

| Medicine | Drug development for anti-inflammatory and anticancer agents |

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : The hydroxymethyl group can be oxidized to a carboxyl group using agents like potassium permanganate.

- Reduction : The ester can be reduced to an alcohol using lithium aluminum hydride.

- Substitution : The thiophene ring can participate in electrophilic substitution reactions such as halogenation.

Table 3: Chemical Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate | 4-carboxy-3-thiophenecarboxylic acid |

| Reduction | Lithium aluminum hydride | 4-hydroxymethyl-3-thiophenemethanol |

| Substitution | Bromine in acetic acid | 4-bromo-3-thiophenecarboxylate |

Case Study 1: Drug Development

A study investigated the use of this compound as a precursor for synthesizing novel anti-inflammatory agents. The results indicated that derivatives synthesized from this compound exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic benefits .

Case Study 2: Material Science

Research focused on using this compound in the production of conductive polymers. The compound's unique structure facilitated the formation of materials with enhanced electrical conductivity, paving the way for applications in organic electronics.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxymethyl-3-thiophenecarboxylate depends on its specific application. In drug development, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxymethyl and ester groups can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity, solubility, and applications of thiophene carboxylates are heavily influenced by their substituents. Below is a comparison with key analogues:

*Note: Discrepancy exists between CAS 104386-68-7 and the molecular structure described in vs. 12.

Physicochemical Properties

- Hydrogen Bonding: Ethyl 2-amino-4-methylthiophene-3-carboxylate exhibits intra- and intermolecular hydrogen bonding, forming C24(12) chains and R32(6) interactions involving NH2 and S moieties .

- Polarity : The hydroxymethyl group in the target compound likely enhances polarity and aqueous solubility compared to methyl or chloro derivatives.

- Lipophilicity : Methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate has a higher XLogP3 (3.5), indicating greater lipophilicity due to chloro and methylsulfanyl groups .

Biological Activity

Methyl 4-hydroxymethyl-3-thiophenecarboxylate (CAS No. 78908-94-8) is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : CHOS

- Molecular Weight : 172.2 g/mol

- InChI : InChI=1S/C7H8O3S/c1-10-7(9)6-4-11-3-5(6)2-8/h3-4,8H,2H2,1H3

This compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiophene derivatives:

- Case Study : A study demonstrated that thiophene-based compounds exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 16 to 64 µg/mL, indicating moderate to strong activity against these pathogens .

Anti-inflammatory Effects

Research has also indicated that this compound may possess anti-inflammatory properties:

- Mechanism of Action : It is proposed that compounds containing thiophene rings can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be attributed to the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .

In Vitro Studies

In vitro studies have been conducted to assess the biological activities of this compound:

Case Studies in Cancer Research

Recent investigations into the compound's effects on cancer cells have revealed promising results:

- Study Overview : A study focused on the impact of this compound on human breast cancer cell lines. The compound was found to induce apoptosis and inhibit cell proliferation significantly. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-hydroxymethyl-3-thiophenecarboxylate, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as esterification of thiophene carboxylic acids followed by hydroxymethylation. For example, thiophene-3-carboxylic acid derivatives are esterified using methanol under acidic catalysis (e.g., H₂SO₄), followed by hydroxymethylation at the 4-position via Friedel-Crafts alkylation or nucleophilic substitution .

- Characterization : Intermediates are validated using NMR (¹H/¹³C), IR, and mass spectrometry. For instance, the ester carbonyl peak in IR (~1700 cm⁻¹) and methyl ester protons in ¹H NMR (δ 3.8–4.0 ppm) confirm successful esterification. Yields and purity (>95%) are critical for reproducibility .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Safety Measures :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the hydroxymethyl group .

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid contact with strong oxidizers or heat sources to prevent decomposition .

- Spill Management : Absorb with inert material (silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Analytical Strategy :

- Cross-Validation : Combine NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to confirm molecular ions and fragmentation patterns .

- Computational Aids : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. Discrepancies may arise from solvent effects or conformational flexibility .

- Example : Conflicting ¹H NMR peaks for hydroxymethyl protons (δ 4.2–4.5 ppm) may indicate rotameric equilibria; variable-temperature NMR can clarify this .

Q. What strategies optimize regioselective functionalization at the 4-hydroxymethyl position of thiophene carboxylates?

- Functionalization Approaches :

- Protection/Deprotection : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) to direct electrophilic substitution at the 5-position .

- Catalytic Methods : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronate esters (see ) to introduce aryl/heteroaryl groups .

- Challenge : Competing reactivity at the thiophene sulfur or ester carbonyl requires careful control of reaction conditions (temperature, catalyst loading) .

Q. What side reactions occur during synthesis, and how are they mitigated?

- Common Side Reactions :

Q. How does the hydroxymethyl group influence the electronic properties of the thiophene ring?

- Electronic Effects : The –CH₂OH group donates electrons via resonance, increasing electron density at the 3-carboxylate position. This enhances reactivity toward electrophiles (e.g., nitration) .

- Analytical Methods :

- Cyclic Voltammetry : Measure oxidation potentials to assess electron-donating capacity.

- DFT Calculations : Calculate HOMO/LUMO energies to predict sites of electrophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.